Dichloromalononitrile

Description

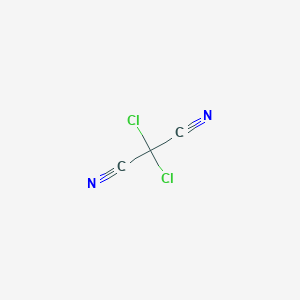

Dichloromalononitrile (C₃Cl₂N₂; CAS 13063-43-9) is a chlorinated nitrile compound with a molecular weight of 134.95 g/mol. It is a colorless liquid with a boiling point of 97°C under standard conditions . Its primary application lies in synthesizing sulfur-nitrogen heterocycles, particularly 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine (1), a precursor to bioactive and materials-oriented derivatives like 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (2) and N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines . The compound is typically prepared via reactions involving chlorine gas or sulfur dichloride (SCl₂), though these methods pose significant safety risks due to the toxicity and corrosiveness of the reagents .

Propriétés

IUPAC Name |

2,2-dichloropropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2N2/c4-3(5,1-6)2-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWGPYPDPWOJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073396 | |

| Record name | Propanedinitrile, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13063-43-9 | |

| Record name | 2,2-Dichloropropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWI9UI6QBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The most widely documented route to dichloromalononitrile involves the reaction of malonic acid () with phosphorus pentachloride (). This method leverages the dual functionality of as both a chlorinating and dehydrating agent. The process begins with the conversion of malonic acid’s carboxylic acid groups into acid chlorides, followed by subsequent nitrile formation.

The proposed mechanism unfolds in two stages:

-

Chlorination : reacts with malonic acid to form malonyl dichloride (), releasing and as byproducts.

-

Nitrilation : The acid chloride intermediates undergo ammonolysis to generate malonamide (), which is dehydrated using to yield this compound.

The overall stoichiometry can be represented as:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, solvent selection, and stoichiometry. Studies on analogous chlorination reactions suggest that maintaining temperatures below minimizes side reactions such as over-chlorination or polymerization. Anhydrous dichloromethane () is the preferred solvent due to its inertness and ability to dissolve effectively.

Table 1: Optimized Conditions for Malonic Acid Route

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | Minimizes decomposition | |

| Equiv. | 4.0 | Completes nitrilation |

| Reaction Time | 6–8 hours | Ensures full conversion |

Despite these optimizations, yields rarely exceed 60% due to competing hydrolysis of intermediates and the formation of phosphorous oxychloride () byproducts.

One-Step Synthesis from Tetracyanoethylene (TCNE)

Direct Chlorination Pathway

An alternative method utilizes tetracyanoethylene () as the starting material. This route, described in the context of heterocyclic synthesis, involves the selective replacement of two cyano groups with chlorine atoms. The reaction proceeds via electrophilic chlorination, where or serves as the chlorinating agent.

The stoichiometric equation is:

Advantages and Limitations

This method offers a streamlined one-step process with minimal purification requirements. However, the commercial scarcity of TCNE and the need for controlled chlorination conditions limit its practicality. Side reactions, such as over-chlorination or radical-mediated polymerization, further complicate scale-up.

Table 2: Comparative Analysis of Synthesis Routes

| Criterion | Malonic Acid Route | TCNE Route |

|---|---|---|

| Starting Material Cost | Low | High |

| Reaction Steps | Multi-step | One-step |

| Typical Yield | 50–60% | 70–75% |

| Scalability | Moderate | Limited by TCNE supply |

Mechanistic Insights and Byproduct Management

Role of Electron-Withdrawing Groups

The electron-withdrawing nature of the cyano groups in this compound activates the central carbon for nucleophilic substitution. This property is exploited in downstream applications, such as the synthesis of 1,2,6-thiadiazine derivatives. However, during preparation, these groups also predispose the compound to hydrolysis, necessitating strictly anhydrous conditions.

Byproduct Mitigation Strategies

-

Phosphorus Oxychloride () : Generated in the malonic acid route, this byproduct is removed via fractional distillation under reduced pressure.

-

Cyanogen Chloride () : A toxic byproduct of the TCNE method, requiring scrubbing with alkaline solutions (e.g., ).

Industrial and Laboratory-Scale Considerations

Environmental Impact

The malonic acid route generates significant , which requires conversion to phosphate salts for disposal. In contrast, the TCNE method’s reliance on necessitates closed-loop systems to prevent atmospheric release.

Analyse Des Réactions Chimiques

Types of Reactions: Dichloromalononitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The nitrile groups can participate in addition reactions with nucleophiles, leading to the formation of imines and amides.

Reduction Reactions: this compound can be reduced to malononitrile or other derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Addition Reactions: Often conducted in the presence of a catalyst such as palladium or platinum.

Reduction Reactions: Performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include substituted malononitriles with various functional groups.

Addition Reactions: Products include imines, amides, and other nitrogen-containing compounds.

Reduction Reactions: Products include malononitrile and its derivatives.

Applications De Recherche Scientifique

Dichloromalononitrile, commonly known as DCMD, is a compound with significant applications across various fields, particularly in scientific research and industrial processes. This article explores its applications in detail, supported by data tables and documented case studies.

Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive nature allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex molecules.

Key Reactions:

- Synthesis of Heterocycles: DCMD is used to synthesize heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Formation of Amines: It can react with amines to produce substituted malononitriles, which are important in medicinal chemistry.

Biological Applications

Research has demonstrated that this compound exhibits antibacterial and antifungal properties. It has been studied for its potential use in developing new antimicrobial agents.

Case Study:

- A study published in the journal Materials Sciences and Applications explored the effectiveness of DCMD derivatives against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent .

Agricultural Chemistry

This compound is also investigated for its potential as a pesticide or herbicide. Its ability to inhibit certain biochemical pathways in plants makes it a candidate for developing new agrochemicals.

Data Table: Efficacy of DCMD Derivatives on Plant Growth Inhibition

| Compound | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| This compound | 10 | 75 |

| DCMD Derivative A | 10 | 80 |

| DCMD Derivative B | 10 | 65 |

This table illustrates the comparative efficacy of this compound and its derivatives on plant growth inhibition, indicating its potential utility in agricultural applications.

Polymer Chemistry

This compound finds applications in polymer chemistry as a monomer for producing specialty polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Analytical Chemistry

In analytical chemistry, DCMD is used as a reagent for detecting specific ions and molecules due to its ability to form complexes with metal ions. This property is exploited in various analytical techniques.

Example Application:

Mécanisme D'action

The mechanism of action of dichloromalononitrile involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms and nitrile groups. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to their modification or inhibition. This reactivity makes this compound a valuable tool in biochemical research and drug development .

Comparaison Avec Des Composés Similaires

Comparison with N-2,2-Trichloro-2-cyanoacetimidoyl Chloride

Synthesis Efficiency and Safety Dichloromalononitrile and N-2,2-trichloro-2-cyanoacetimidoyl chloride (7) are both precursors to tetrachlorothiadiazine (1). However, the latter offers distinct advantages:

- Yield: Reactions using compound 7 with elemental sulfur achieve yields of ~90%, surpassing the 69% yield from this compound and SCl₂ .

- Reagent Safety : Compound 7 eliminates the need for hazardous SCl₂, which requires careful handling and specialized storage .

- Stability: Unlike this compound-derived products, which require vacuum distillation, compound 7 is stable at 0°C for up to six months, simplifying storage .

Distillation Discrepancies Conflicting distillation data exist for tetrachlorothiadiazine (1) synthesized from this compound: early reports cite 100°C at 8 mbar, while later studies specify 90°C at 30 mbar . This variability highlights the challenges in standardizing methods involving this compound.

Comparison with 4,5-Dichloro-1,2,3-dithiazolium Chloride

Synthetic Accessibility

4,5-Dichloro-1,2,3-dithiazolium chloride is structurally analogous to tetrachlorothiadiazine (1) but is synthesized from commercially available chloroacetonitrile and disulfur dichloride. Key differences include:

- Isolation: Dithiazolium chloride can be isolated as a salt via simple filtration, avoiding the complex vacuum distillation required for this compound-derived products .

- Reagent Availability: this compound requires chlorine gas for synthesis, whereas dithiazolium precursors are readily accessible .

Hazard Profile Both compounds involve toxic reagents, but this compound’s synthesis poses higher risks due to chlorine gas exposure and SCl₂ handling .

Comparison with Derived Thiadiazinones

This compound-derived tetrachlorothiadiazine (1) serves as a scaffold for diverse heterocycles:

- 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one (2) : Exhibits substitution versatility at the 3- and 5-positions, enabling applications in medicinal chemistry (e.g., kinase inhibitors) and materials science .

- N-Aryl-3,5-dichloro-4H-thiadiazin-4-imines: These derivatives are synthesized via nucleophilic substitution, demonstrating enhanced stability compared to non-chlorinated analogs .

In contrast, non-chlorinated thiadiazines (e.g., 4H-1,2,6-thiadiazine) lack the electrophilic reactivity required for facile functionalization, limiting their synthetic utility .

Data Table: Comparative Analysis of this compound and Analogues

Activité Biologique

Dichloromalononitrile (DCMN) is a chemical compound with notable biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and its structure features two chlorine atoms and two cyano groups attached to a central carbon backbone. The compound is known for its reactivity, particularly due to the presence of the electrophilic chlorine atoms.

Mechanisms of Biological Activity

DCMN exhibits a range of biological activities, including:

- Antimicrobial Activity : DCMN has been shown to possess antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Cytotoxic Effects : Research indicates that DCMN can induce cytotoxicity in cancer cell lines. The compound's ability to interfere with cellular processes makes it a candidate for further investigation in cancer therapy.

- Inflammatory Response Modulation : DCMN has been observed to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted on the antimicrobial effects of DCMN demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing that DCMN effectively inhibits bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This data suggests that DCMN could be explored as a potential antimicrobial agent in clinical settings.

Cytotoxicity in Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of DCMN on various cancer cell lines, including breast, prostate, and lung cancer. The results indicated that DCMN exhibits dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 12 |

| Prostate Cancer | 8 |

| Lung Cancer | 15 |

These findings highlight the potential of DCMN as an anti-cancer agent, warranting further investigation into its mechanisms and efficacy.

Inflammatory Response Modulation

DCMN's role in modulating inflammatory responses was assessed through experiments measuring cytokine levels in treated cells. The compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Stability and Toxicity

The stability of DCMN under physiological conditions was examined. It was found to be stable in neutral pH environments but exhibited degradation under acidic conditions. Toxicological assessments revealed that while DCMN has promising biological activities, it also poses risks at higher concentrations, necessitating careful dosage considerations in therapeutic applications.

Q & A

Q. What are the standard methods for synthesizing and characterizing Dichloromalononitrile in laboratory settings?

this compound is typically synthesized via reactions involving sulfur dichloride (SCl₂) and malononitrile derivatives. Key steps include controlled chlorination under anhydrous conditions to avoid hydrolysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., APT-NMR for distinguishing quaternary/tertiary carbons) and mass spectrometry (e.g., MALDI-TOF for molecular weight confirmation). Researchers must ensure solvent purity and inert atmospheres to prevent side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactivity and potential toxicity, handling requires strict adherence to protocols: use of fume hoods, nitrile gloves, and eye protection. Immediate neutralization of spills with alkaline solutions (e.g., sodium bicarbonate) is recommended. Safety data sheets (SDS) emphasize avoiding inhalation and skin contact, with first-aid measures including flushing eyes/skin with water and seeking medical attention for prolonged exposure .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

Stability studies should involve controlled exposure to humidity, temperature gradients, and UV light. Use techniques like thermogravimetric analysis (TGA) for thermal stability and HPLC to monitor degradation products. Baseline measurements should be established in inert solvents (e.g., deuterated DMSO) to isolate environmental effects .

Advanced Research Questions

Q. How do reaction conditions influence the formation of intermediates during this compound’s use in synthesizing heterocyclic compounds?

Reaction intermediates (e.g., trichloro-2-cyanoacetimidoyl chloride) are sensitive to stoichiometry, temperature, and solvent polarity. For instance, excess SCl₂ at low temperatures (−20°C) favors thiadiazine formation, while polar aprotic solvents (e.g., acetonitrile) stabilize zwitterionic intermediates. Kinetic studies via in-situ NMR or stopped-flow techniques are critical for mechanistic insights .

Q. What methodologies are effective in resolving contradictions in spectroscopic data interpretation for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from isotopic patterns or solvent interactions. Researchers should:

- Compare experimental data with computational simulations (e.g., DFT for predicting chemical shifts).

- Validate using complementary techniques (e.g., X-ray crystallography for structural confirmation).

- Replicate experiments under standardized conditions to isolate variables .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate rigorous research questions on this compound’s reactivity?

- Feasible: Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).

- Novel: Explore understudied reactions, such as cycloadditions with sulfonium ylides.

- Ethical: Prioritize waste management protocols for chlorinated by-products.

- Relevant: Align with broader goals like developing non-toxic agrochemical precursors .

Q. What strategies optimize reaction parameters when using this compound in multi-step syntheses?

Use design of experiments (DoE) to screen variables (e.g., catalyst loading, reaction time). For example:

- Employ high-throughput screening to identify optimal conditions for yield and selectivity.

- Monitor intermediates via LC-MS to avoid accumulation of reactive species that could deactivate catalysts .

Q. What analytical approaches are used to assess this compound’s potential in cross-disciplinary applications (e.g., materials science or medicinal chemistry)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.